molecular formula C5H5Br2NO B2419268 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole CAS No. 2375267-57-3

4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole

Cat. No. B2419268
CAS RN: 2375267-57-3
M. Wt: 254.909
InChI Key: PHBRINVAJRPXBZ-UHFFFAOYSA-N
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Description

Compounds like “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” belong to a class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” would consist of an oxazole ring substituted with bromomethyl and methyl groups at the 3rd and 5th positions, respectively . The presence of these substituents would likely influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

Oxazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The bromomethyl group in “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” could potentially be reactive towards nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole” would be influenced by its molecular structure. For example, similar compounds like “Methyl 4-(bromomethyl)benzoate” are reported to be solid at room temperature .

Scientific Research Applications

Biological Activities

The compound can be used in the synthesis of pyrazoline derivatives, which have been shown to have various biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Aquatic Toxicology

The compound can be used to study the effects of neurotoxic agents on aquatic organisms. For example, it has been used to study the effects of cholinergic key enzyme potentials, such as cholinesterases, butyrylcholinesterase, AchE, and other enzymes in relation to changes in biological behavior, such as swimming speed .

Electrochemical Bromofunctionalization

The compound can be used in the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .

Synthesis of Dibromides and Bromohydrines

The compound can be used in the synthesis of dibromides and bromohydrines from alkenes . This process involves the electrochemical oxidation of bromide to bromine, which is then used to convert various alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .

Synthesis of Bromoformyl Compounds

The compound can be used in the synthesis of bromoformyl compounds . This process involves a series of direct lithiations and a bromination reaction starting from thiophene .

Development of New Drugs

The compound can be used in the development of new drugs. Its nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .

Mode of Action

The mode of action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely related to its role as a reagent in organic synthesis. In the Suzuki–Miyaura cross-coupling reaction, for example, it may act as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .

Biochemical Pathways

In the context of organic synthesis, it may be involved in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules .

Result of Action

The result of the action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely the formation of new organic compounds through carbon-carbon bond formation. This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reagents and conditions used in the reaction .

Action Environment

The action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely influenced by various environmental factors, including the presence of other reagents, the temperature, and the pH of the reaction environment. These factors can affect the rate and outcome of the reaction .

properties

IUPAC Name

4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBRINVAJRPXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole

CAS RN

2375267-57-3
Record name 4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole
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